molecular formula C17H17ClN2O B2686752 N-(4-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide CAS No. 338793-48-9

N-(4-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide

Cat. No.: B2686752
CAS No.: 338793-48-9
M. Wt: 300.79
InChI Key: LNEIJTZTANOBNB-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide is a useful research compound. Its molecular formula is C17H17ClN2O and its molecular weight is 300.79. The purity is usually 95%.
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Scientific Research Applications

Antiviral and Neuroprotective Effects

A novel anilidoquinoline derivative showed significant antiviral and antiapoptotic effects, demonstrating therapeutic efficacy in treating Japanese encephalitis. This compound reduced viral load and increased survival in infected mice, highlighting its potential in antiviral therapy (Ghosh et al., 2008).

Structural and Fluorescence Properties

The structural aspects and properties of salt and inclusion compounds of amide-containing isoquinoline derivatives were studied, revealing the formation of gels and crystalline solids under different conditions. These compounds showed enhanced fluorescence emission, indicating their potential in materials science for developing fluorescent materials (Karmakar et al., 2007).

Antimicrobial and Anticancer Activities

A series of acetamide derivatives was synthesized and evaluated for antimicrobial and anticancer activities. Some compounds exhibited significant antimicrobial activity, comparable to standard drugs, and one compound showed promising anticancer activity, suggesting their potential in antimicrobial and cancer therapy (Mehta et al., 2019).

Analgesic and Anti-Inflammatory Activities

Quinazolinyl acetamides were synthesized and investigated for their analgesic and anti-inflammatory activities. One compound, in particular, showed potent analgesic and anti-inflammatory effects, suggesting the potential for developing new therapeutic agents for pain and inflammation management (Alagarsamy et al., 2015).

Calpain Inhibitors

Partially reduced isoquinoline-1-thione derivatives were synthesized and evaluated as calpain inhibitors, revealing micromolar range inhibition. These findings suggest potential applications in treating diseases where calpain activity is implicated (Chicharro et al., 2008).

Antimicrobial Properties

Novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines and related heterocycles were synthesized and showed promising antimicrobial activity against various bacterial and fungal strains. This research opens avenues for new antimicrobials based on isoquinoline derivatives (Zaki et al., 2019).

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O/c18-13-5-7-14(8-6-13)20-17(21)11-16-15-4-2-1-3-12(15)9-10-19-16/h1-8,16,19H,9-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEIJTZTANOBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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